molecular formula C21H21F3N2S B2884647 2-(isobutylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole CAS No. 1226459-85-3

2-(isobutylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole

Cat. No.: B2884647
CAS No.: 1226459-85-3
M. Wt: 390.47
InChI Key: VOZWMKPUNLCNKF-UHFFFAOYSA-N
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Description

This compound features a 1H-imidazole core substituted at three positions:

  • Position 1: 3-(Trifluoromethyl)phenyl group (electron-withdrawing, enhances metabolic stability).
  • Position 2: Isobutylthio group (thioether linkage, influences solubility and binding kinetics).
  • Position 5: p-Tolyl group (electron-donating methyl, promotes hydrophobic interactions).

Its structural complexity is designed to optimize pharmacokinetic properties, including bioavailability and target affinity, particularly in therapeutic contexts such as enzyme inhibition or receptor modulation .

Properties

IUPAC Name

5-(4-methylphenyl)-2-(2-methylpropylsulfanyl)-1-[3-(trifluoromethyl)phenyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N2S/c1-14(2)13-27-20-25-12-19(16-9-7-15(3)8-10-16)26(20)18-6-4-5-17(11-18)21(22,23)24/h4-12,14H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZWMKPUNLCNKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic routes for 2-(isobutylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole typically involve multi-step organic reactions. One common method starts with the condensation of isobutylthiol and p-tolylamine with 3-(trifluoromethyl)benzaldehyde. Industrial production can be scaled by optimizing these reaction conditions, such as temperature, pressure, and catalysts, to increase yield and purity.

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

This compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and thiol groups can form strong interactions with biological macromolecules, affecting pathways involved in metabolic or signaling processes.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table highlights key analogs and their substituent differences:

Compound Name Substituents (Positions 1, 2, 5) Molecular Weight Key Features Reference
Target Compound 1: 3-(CF₃)Ph; 2: isobutylthio; 5: p-tolyl ~404.5 Balanced lipophilicity, metabolic stability
1-(4-(Difluoromethoxy)Ph)-2-(isobutylthio)-5-(4-MeOPh)-1H-imidazole 1: 4-(difluoromethoxy)Ph; 2: isobutylthio; 5: 4-MeOPh 404.5 Increased polarity due to -OCHF₂ and -OMe
2-(Allylthio)-1-(4-FPh)-5-(3-NO₂Ph)-1H-imidazole 1: 4-FPh; 2: allylthio; 5: 3-NO₂Ph 355.4 Electron-withdrawing NO₂ enhances reactivity
2-(4-MeOPh)-5-(CF₃)-1H-imidazole 1: H; 2: 4-MeOPh; 5: CF₃ 242.2 Simpler structure, lower molecular weight

Key Observations :

  • Trifluoromethyl (CF₃) : Present in the target compound and ’s analog, CF₃ improves metabolic stability and binding affinity through hydrophobic and electrostatic interactions .
  • Thioether vs. Thioalkyl : Isobutylthio (target) and allylthio () differ in steric bulk. Allylthio may offer greater conformational flexibility but lower stability.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Analog Analog Analog
logP ~3.0 ~2.8 ~2.5 2.6
TPSA (Ų) ~60 ~75 ~90 37.9
Hydrogen Bond Donors 1 1 1 1
Molecular Weight 404.5 404.5 355.4 242.2

Key Trends :

  • Higher molecular weight and lipophilicity (logP ~3.0) in the target compound suggest enhanced membrane permeability compared to simpler analogs like ’s compound .
  • The trifluoromethyl group reduces polar surface area (TPSA), favoring blood-brain barrier penetration .

Biological Activity

The compound 2-(isobutylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole is a member of the imidazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-(isobutylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole features a complex arrangement that includes an imidazole ring, a trifluoromethyl group, and various aromatic substituents. This unique structure contributes to its biological properties.

Biological Activity Overview

Research indicates that compounds similar to 2-(isobutylthio)-5-(p-tolyl)-1H-imidazole exhibit a range of biological activities, including:

  • Antitumor Activity: Compounds with imidazole moieties have shown potential in inhibiting cancer cell proliferation. For example, related imidazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including lung cancer cells .
  • Antimicrobial Properties: The compound's structural features may confer antimicrobial activity. Studies have evaluated similar compounds against Gram-positive and Gram-negative bacteria, showing promising results .
  • Enzymatic Inhibition: Certain imidazoles act as inhibitors for specific enzymes, contributing to their potential as therapeutic agents. The mechanism often involves interaction with the enzyme active sites .

The biological activity of 2-(isobutylthio)-5-(p-tolyl)-1H-imidazole can be attributed to its interaction with various molecular targets:

  • Enzyme Interaction: The imidazole ring can coordinate with metal ions in enzymes or receptors, influencing their activity.
  • Cell Membrane Permeability: The presence of hydrophobic groups may enhance the compound's ability to penetrate cellular membranes, facilitating its action within cells.

Antitumor Activity

A study evaluated the cytotoxic effects of various imidazole derivatives on human lung cancer cell lines (A549, HCC827). The results indicated that compounds similar to 2-(isobutylthio)-5-(p-tolyl)-1H-imidazole exhibited IC50 values ranging from 2.12 μM to 6.75 μM, suggesting significant antitumor potential .

CompoundCell LineIC50 (μM)
Compound AA5492.12 ± 0.21
Compound BHCC8275.13 ± 0.97
Compound CNCI-H3584.01 ± 0.95

Antimicrobial Activity

In antimicrobial assays using broth microdilution methods, compounds structurally related to 2-(isobutylthio)-5-(p-tolyl)-1H-imidazole showed effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined for several derivatives, demonstrating their potential as antimicrobial agents .

CompoundBacteriaMIC (μg/mL)
Compound DE. coli32
Compound ES. aureus16

Q & A

Q. Basic Research Focus

  • ¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC). For example, the trifluoromethyl group (δ ~110–120 ppm in ¹³C NMR) and aromatic protons (δ 6.8–7.5 ppm in ¹H NMR) confirm substituent positions .
  • IR Spectroscopy : Thioether C-S stretch (~600–700 cm⁻¹) and imidazole ring vibrations (~1500 cm⁻¹) validate functional groups .
  • High-Resolution MS : Exact mass (e.g., [M+H]⁺ = calculated for C₂₁H₂₀F₃N₂S) confirms molecular formula .

What computational methods support the design of derivatives with enhanced bioactivity?

Q. Advanced Research Focus

  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with biological activity. For example, electron-withdrawing groups (e.g., -CF₃) enhance binding to hydrophobic enzyme pockets .
  • Molecular Docking : Simulate interactions with targets (e.g., cytochrome P450 enzymes) using AutoDock Vina. Prioritize derivatives with lower binding energies (<-8 kcal/mol) .
  • DFT Calculations : Predict reaction pathways for functionalization (e.g., sulfonation at the isobutylthio group) .

How to address contradictory data on substituent effects in related imidazole derivatives?

Advanced Research Focus
Contradictions arise due to:

  • Steric vs. Electronic Effects : A bulky p-tolyl group may hinder enzyme access despite favorable π-π interactions .
  • Solubility Trade-offs : Fluorinated groups (e.g., -CF₃) improve membrane permeability but reduce aqueous solubility .
    Resolution Strategy : Use matched molecular pair analysis to isolate variables. For example, compare -CF₃ vs. -CH₃ analogs in identical assay conditions .

What in vitro assays are recommended for preliminary toxicity profiling?

Q. Basic Research Focus

  • Cytotoxicity : MTT assay on HEK-293 cells (IC₅₀ > 50 µM suggests low toxicity) .
  • hERG Inhibition : Patch-clamp assays to assess cardiac risk (IC₅₀ > 10 µM preferred) .
  • Microsomal Stability : Incubate with liver microsomes (t₁/₂ > 30 min indicates metabolic stability) .

How does solvent choice impact the compound’s stability during long-term storage?

Q. Basic Research Focus

  • Degradation Pathways : Hydrolysis of thioether bonds in polar protic solvents (e.g., MeOH) vs. stability in DMSO .
  • Storage Recommendations : Lyophilize and store under argon at -20°C in amber vials to prevent photodegradation .

What are the synthetic routes for introducing fluorinated analogs?

Q. Advanced Research Focus

  • Electrophilic Fluorination : Use Selectfluor® to substitute hydrogen with fluorine at the p-tolyl group .
  • Suzuki Coupling : Replace p-tolyl with fluorophenyl boronic acids (e.g., 4-fluorophenyl) under Pd(PPh₃)₄ catalysis .

How to validate target engagement in cellular assays?

Q. Advanced Research Focus

  • Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts .
  • Knockout Models : Use CRISPR-Cas9 to delete putative targets (e.g., COX-2) and assess activity loss .

What analytical techniques quantify degradation products under stress conditions?

Q. Basic Research Focus

  • Forced Degradation Studies : Expose to heat (40°C), UV light, or acidic/basic conditions .
  • LC-MS/MS : Identify degradation products (e.g., oxidized thioether to sulfone) with MRM transitions .

How to prioritize derivatives for in vivo studies?

Q. Advanced Research Focus

  • ADMET Prediction : Use SwissADME to filter for Lipinski rule compliance (LogP < 5, MW < 500) .
  • In Vivo PK : Oral bioavailability (>20% in rodent models) and brain penetration (logBB > -1) .

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